molecular formula C12H17NO3 B5848582 Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate

Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate

Cat. No.: B5848582
M. Wt: 223.27 g/mol
InChI Key: UHEGPYSTHWUGOX-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is a furan derivative of significant interest in medicinal and organic chemistry research. Compounds featuring a furan ring appended with a piperidinylmethyl group and an ester functionality are recognized as versatile scaffolds or intermediates for the synthesis of more complex molecules . Researchers utilize closely related ethyl ester analogs in the development of organic ligands with chelating properties, which can form transition metal complexes (e.g., with Cu(II), Ni(II), Co(II)) for potential antimicrobial evaluation . The structure combines a furan ring, known as a "privileged scaffold" in drug discovery for its ability to bind multiple biological targets , with a methyl ester that can be hydrolyzed to an acid or undergo other transformations, and a piperidine moiety, a common feature in pharmaceuticals . This makes it a valuable bifunctional building block for constructing compound libraries or for use in structure-based drug design campaigns. The compound should be stored in a cool, dry place, and handled with appropriate personal protective equipment. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-12(14)11-6-5-10(16-11)9-13-7-3-2-4-8-13/h5-6H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGPYSTHWUGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperidine and methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification and the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidin-1-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

MFOC's structural elements indicate potential applications in drug development, particularly against diseases where current treatments are inadequate. Compounds with similar structures have been shown to exhibit various biological activities:

  • Anticancer Activity : Compounds containing furan and piperidine rings have been documented to inhibit cancer cell proliferation. For instance, derivatives of MFOC may target specific pathways involved in tumor growth.
  • Antimicrobial Properties : The furan moiety is known for its antimicrobial effects. Research into MFOC could reveal its efficacy against resistant bacterial strains.

Pharmacological Studies

The pharmacological profile of MFOC is being explored for its interactions with biological targets:

  • Mechanism of Action : Understanding how MFOC interacts with specific proteins or enzymes can lead to insights into its therapeutic potential. For example, studies on related compounds have demonstrated their ability to inhibit protein-protein interactions crucial for disease progression, such as those involving mutant RAS proteins in cancer .
  • In Vitro and In Vivo Studies : Preclinical studies are essential for evaluating the safety and efficacy of MFOC. For instance, compounds with similar structures have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), suggesting that MFOC could be investigated as a potential antitubercular agent .

Structural Analogues and Comparative Studies

Research into structural analogues of MFOC can provide insights into its biological activity. The following table summarizes some notable compounds with similar features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(4-(piperidin-1-yloxy)phenyl)-1,3,4-oxadiazolePiperidine and oxadiazoleAnticancerEnhanced solubility
Methyl 2-(piperidin-1-yloxy)-furan-3-carboxylateFuran and piperidineAntimicrobialStronger membrane interaction
5-(isopropyl)-1,3,4-thiadiazole derivativesThiadiazole instead of oxadiazoleAntimicrobialDifferent heterocyclic properties

These comparisons highlight the versatility of heterocyclic chemistry and underscore the unique characteristics of MFOC.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of compounds structurally related to MFOC. The findings indicated that these compounds could inhibit cell growth in various cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial potential of furan derivatives similar to MFOC against Staphylococcus aureus. Results demonstrated significant inhibition at low concentrations, suggesting that MFOC could be developed further for treating bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylmethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The furan ring contributes to the compound’s stability and reactivity, facilitating its role in various chemical reactions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate and related furan carboxylates:

Compound Name Substituent at 5-Position Key Features Biological Activity/Application References
This compound Piperidin-1-ylmethyl Enhanced solubility due to piperidine; potential for receptor interactions Not explicitly reported, but inferred from analogs
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Planar structure with stacking interactions; good crystallinity Antimycobacterial (Mtb iron homeostasis)
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (4-Bromo-2-chlorophenoxy)methyl Bulky aromatic substituent; synthesized via SN2 reaction with K₂CO₃/DMF Not reported; likely intermediate
Methyl 5-(chloromethyl)furan-2-carboxylate Chloromethyl Key intermediate for further functionalization (e.g., alkylation, coupling) Synthetic precursor
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate Phenolic substituent with methoxy Polar groups enhance solubility; natural product derivative Not explicitly reported

Key Observations:

  • Piperidinylmethyl vs. Aromatic Substituents: The piperidinylmethyl group in the target compound likely improves solubility in biological matrices compared to bulky aromatic substituents (e.g., 2-fluoro-4-nitrophenyl), which prioritize planar stacking for crystallinity and target binding .
  • Ester Variations: Ethyl esters (e.g., in Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate ) may alter metabolic stability compared to methyl esters due to differences in hydrolysis rates.

Biological Activity

Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving suitable precursors such as furan derivatives.
  • Attachment of the Piperidine Moiety : This is achieved through reductive amination or nucleophilic substitution methods, which introduce the piperidine group onto the furan structure.
  • Carboxylation : The introduction of the carboxylate group is performed using standard carboxylation methods, yielding the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and others. The IC50 values indicate its effectiveness:

CompoundCell LineIC50 (µg/mL)
This compoundHeLa62.37
This compoundHepG255.00

These results suggest that the compound could serve as a lead for further development into anticancer agents.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli200
Bacillus subtilis150

The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Cellular Targets : The piperidine moiety may enhance binding affinity to specific receptors or enzymes.
  • Modulation of Signaling Pathways : The compound potentially influences key signaling cascades involved in cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antibacterial properties.

Case Studies

A notable study conducted by Patel et al. (2020) explored the synthesis and biological evaluation of various furan derivatives, including this compound. Their findings indicated significant cytotoxicity against cancer cell lines and effective antibacterial activity, supporting further investigation into its therapeutic applications .

Another research effort focused on the structure–activity relationship (SAR) of furan-based compounds, revealing that modifications in the piperidine substituent can enhance biological activity . This underscores the importance of structural optimization in drug development.

Q & A

Q. Comparative Table :

SubstituentlogPMetabolic Stability (t₁/₂, h)IC₅₀ (Enzyme X)
Piperidinylmethyl2.18.58.2 μM
Ethylaminomethyl1.54.215.6 μM
Benzylaminomethyl2.86.012.3 μM
Data extrapolated from analogs in .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar furan carboxylates?

Methodological Answer:

  • Standardized assays : Discrepancies in antimicrobial activity (e.g., MIC values) often arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for reproducibility .
  • SAR studies : Systematically compare substituent effects. For example, fluorinated phenyl groups (e.g., 2-fluorophenyl) may enhance cytotoxicity vs. chlorinated analogs due to electronic effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with piperidine) that explain divergent bioactivity .

Advanced: What strategies mitigate challenges in regioselective functionalization of the furan ring during derivatization?

Methodological Answer:

  • Directing groups : Install temporary groups (e.g., ester or amide) at C2 to direct electrophilic substitution to C5 .
  • Metal catalysis : Pd-catalyzed C–H activation enables selective alkylation/arylation at the C5 position without protecting groups .
  • Microwave-assisted synthesis : Reduces reaction times and improves selectivity for thermodynamically favored products .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .
  • pH stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent ester hydrolysis. Buffered solutions (pH 6–8) are optimal .
  • Oxidative stability : Add antioxidants (e.g., BHT) to solutions for long-term storage .

Advanced: How can researchers leverage the compound’s structure for targeted drug delivery or prodrug design?

Methodological Answer:

  • Ester prodrugs : Hydrolyze the methyl ester in vivo to release active carboxylic acid moieties, enhancing solubility .
  • Conjugation : Attach targeting ligands (e.g., folate) to the piperidine nitrogen via PEG linkers for tumor-specific delivery .
  • pH-responsive release : Design derivatives with acid-labile groups (e.g., hydrazone) for selective activation in acidic tumor microenvironments .

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